molecular formula C7H5NO2S B13993085 3,4-Dihydroxyphenyl thiocyanate CAS No. 5393-22-6

3,4-Dihydroxyphenyl thiocyanate

Cat. No.: B13993085
CAS No.: 5393-22-6
M. Wt: 167.19 g/mol
InChI Key: VRLFTHKJVNALNA-UHFFFAOYSA-N
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Description

3,4-Dihydroxyphenyl thiocyanate is an organic compound with the molecular formula C₇H₅NO₂S and a molecular weight of 167.185 g/mol This compound is characterized by the presence of both hydroxyl and thiocyanate functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with thiocyanate salts under acidic conditions. The reaction typically proceeds as follows: [ \text{3,4-Dihydroxybenzaldehyde} + \text{Thiocyanate Salt} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxyphenyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form catechols.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate group under basic conditions.

Major Products:

Scientific Research Applications

3,4-Dihydroxyphenyl thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of adhesives and polymeric materials.

Mechanism of Action

The mechanism of action of 3,4-dihydroxyphenyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the thiocyanate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

    3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine.

    3,4-Dihydroxyphenylglycol: A metabolite of norepinephrine.

Comparison: 3,4-Dihydroxyphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, which primarily function as neurotransmitter precursors or metabolites, this compound has broader applications in synthetic chemistry and industrial processes .

Properties

CAS No.

5393-22-6

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

(3,4-dihydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H

InChI Key

VRLFTHKJVNALNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC#N)O)O

Origin of Product

United States

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